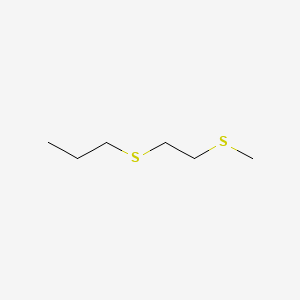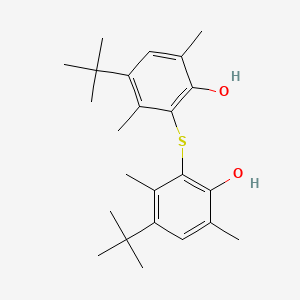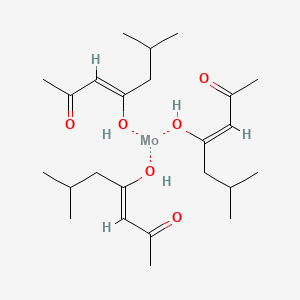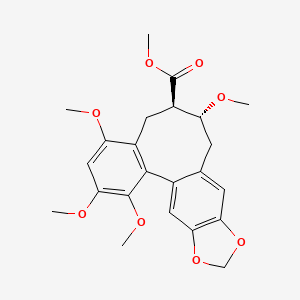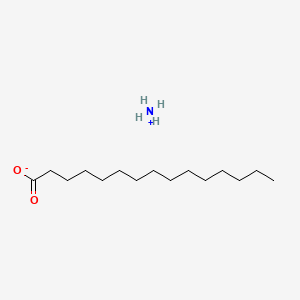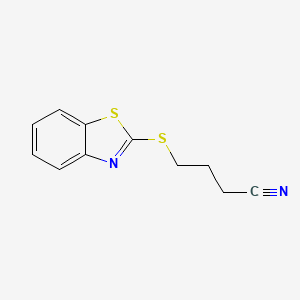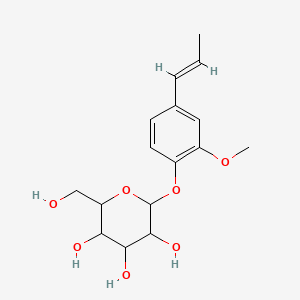
2-Phenyl-2-propylthiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-propylthiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylthiazolidine typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the condensation of 2-phenylpropanal with cysteamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalysts and solvents to improve yield and selectivity. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst and dichloromethane (CH2Cl2) as a solvent at low temperatures can result in high yields and excellent enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-2-propylthiazolidine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-2-propylthiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-propylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Thiazolidine: The parent compound with a simpler structure.
2-Phenylthiazolidine: Lacks the propyl group, resulting in different reactivity and biological activity.
2-Propylthiazolidine:
Uniqueness: 2-Phenyl-2-propylthiazolidine is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic biological targets. This dual substitution also allows for greater versatility in chemical modifications and applications .
Propiedades
Número CAS |
116112-96-0 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
2-phenyl-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-2-8-12(13-9-10-14-12)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
Clave InChI |
SXLITDTVXZWHGU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(NCCS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


